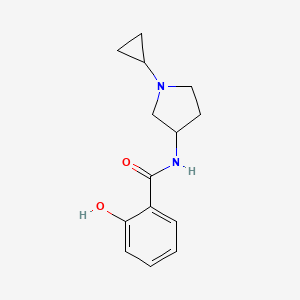
3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine, also known as BDB, is a synthetic compound that belongs to the phenethylamine class of psychoactive substances. It was first synthesized in the early 1990s by David E. Nichols and his team of researchers at Purdue University. BDB is structurally similar to other phenethylamines such as MDMA and MDA, but it has a unique pharmacological profile that distinguishes it from these other substances.
作用機序
3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine acts primarily as a releasing agent for the neurotransmitters serotonin, dopamine, and norepinephrine. It does this by binding to and activating the transporters responsible for reuptake of these neurotransmitters, causing them to be released into the synaptic cleft. This results in increased levels of these neurotransmitters in the brain, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine has been shown to produce a range of effects in both animals and humans. These effects include increased heart rate and blood pressure, pupil dilation, sweating, and changes in body temperature. 3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine also produces subjective effects such as euphoria, increased sociability, and heightened sensory perception. These effects are thought to be mediated by the increased release of serotonin, dopamine, and norepinephrine in the brain.
実験室実験の利点と制限
3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine has several advantages as a research tool, including its high potency and selectivity for the serotonin, dopamine, and norepinephrine transporters. However, its use is limited by its potential for abuse and its lack of selectivity for other neurotransmitter systems. Additionally, the potential for adverse effects such as cardiovascular toxicity and neurotoxicity must be carefully considered when using 3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine in laboratory experiments.
将来の方向性
There are several areas of future research that could be explored with 3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine. One potential avenue is the development of new antidepressant and anxiolytic medications based on its pharmacological profile. Another area of interest is the potential use of 3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine as a tool for studying the role of serotonin, dopamine, and norepinephrine in the brain. Finally, further research is needed to fully understand the long-term effects of 3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine on the brain and body, particularly with regard to its potential for neurotoxicity.
合成法
3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine can be synthesized using a variety of methods, but the most common approach is through the reaction of 3-bromophenylacetonitrile with 4-methoxybutylmagnesium bromide, followed by reduction with lithium aluminum hydride. This process yields 3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine as a white crystalline powder with a melting point of around 126-127°C.
科学的研究の応用
3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine has been the subject of several scientific studies, particularly in the field of neuroscience and pharmacology. One notable study conducted by Nichols and his team in 1994 found that 3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine is a potent releaser of serotonin, dopamine, and norepinephrine in the brain. This suggests that 3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine may have potential therapeutic applications in the treatment of mood disorders such as depression and anxiety.
特性
IUPAC Name |
3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-18-8-3-2-7-17-15-10-13(11-15)12-5-4-6-14(16)9-12/h4-6,9,13,15,17H,2-3,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMQBCXFPFQYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCNC1CC(C1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-N-(4-methoxybutyl)cyclobutan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-[(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B7589365.png)
![2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B7589367.png)
![N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7589384.png)
![2-[5-(1,2-Oxazol-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589402.png)
![2-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589407.png)
![3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B7589415.png)



![2-[Methyl(thiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7589454.png)
![2-[Methyl-[[2-(trifluoromethyl)phenyl]methyl]amino]butanoic acid](/img/structure/B7589462.png)
![2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid](/img/structure/B7589466.png)
